
CP-409092
Übersicht
Beschreibung
CP-409092 is a complex organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
The synthesis of CP-409092 involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Tetrahydro Modification: The tetrahydro modification can be achieved through hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
N-(4-((Methylamino)methyl)phenyl) Substitution:
Industrial production methods for this compound would involve scaling up these reactions while ensuring safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Analyse Chemischer Reaktionen
CP-409092 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides to introduce different substituents on the indole ring.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones in the presence of acid or base catalysts to form various condensation products.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium or platinum.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
1.1 Mechanism of Action
CP-409092 acts primarily as a partial agonist at the GABA(A) receptor, which is crucial for mediating inhibitory neurotransmission in the central nervous system. This mechanism makes it a candidate for studying various neurological conditions, including anxiety and epilepsy .
1.2 Metabolic Pathways
Research indicates that oxidative deamination of this compound is a major metabolic pathway, primarily mediated by monoamine oxidase A (MAO-A). This pathway is essential for understanding its pharmacokinetics and potential interactions with other drugs .
Clinical Applications
2.1 Controlled Release Formulations
this compound has been evaluated in gastrointestinal intubation studies to assess its absorption characteristics and support the development of controlled release formulations. These studies demonstrated its safety and efficacy in human subjects, providing valuable insights into its pharmacokinetic profile .
2.2 Comparative Studies
In comparative studies involving various compounds, this compound exhibited a higher intrinsic clearance rate compared to sumatriptan, indicating its potential for rapid metabolism and clearance in vivo. This characteristic is critical for designing effective dosing regimens .
Case Studies
Wirkmechanismus
The mechanism of action of CP-409092 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
CP-409092 can be compared with other indole derivatives such as:
1H-Indole-3-carboxylic acid: This compound lacks the tetrahydro and N-(4-((methylamino)methyl)phenyl) modifications, making it less complex and potentially less biologically active.
1H-Indole-3-acetamide: Similar to the carboxamide derivative but with an acetamide group, which may alter its biological activity and interactions.
1H-Indole-3-carboxaldehyde:
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biologische Aktivität
CP-409092, a GABAA receptor partial agonist, has been investigated for its pharmacological properties, metabolism, and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is primarily known for its action as a partial agonist at the GABAA receptor, which plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. Its unique pharmacological profile suggests potential applications in treating anxiety and other related disorders.
Metabolism and Pharmacokinetics
Metabolic Pathways
The metabolism of this compound predominantly occurs through oxidative deamination, primarily mediated by monoamine oxidase A (MAO-A). In vitro studies demonstrated that this compound exhibited an intrinsic clearance (CL(int)) approximately four times greater than that of sumatriptan, another compound metabolized by MAO-A. The CL(int) values were reported as 0.008 ml/mg/min for this compound compared to 0.002 ml/mg/min for sumatriptan .
In Vivo Clearance
In vivo studies indicated that the unbound oral clearance (CL(u)(PO)) for this compound was significantly higher than that of sumatriptan, with values of 724 ml/min/kg versus 178 ml/min/kg, respectively. This suggests that this compound may have a more favorable pharmacokinetic profile for oral administration .
Case Studies
A series of clinical studies have investigated the pharmacokinetics and tolerability of this compound. One notable study involved administering a dose of 100 mg orally to six healthy male volunteers. This study utilized a crossover design to compare oral administration with direct duodenal infusion over five minutes .
Table 1: Pharmacokinetic Parameters of this compound
Administration Route | Dose (mg) | Volume (ml) | Infusion Time (min) | CL(u)(PO) (ml/min/kg) |
---|---|---|---|---|
Oral | 100 | - | - | 724 |
Duodenal | 100 | 60 | 5 | - |
Biological Activity
This compound's biological activity has been characterized through various experimental models. Its partial agonist activity at GABAA receptors suggests it may modulate inhibitory neurotransmission effectively without fully activating the receptor, potentially leading to fewer side effects compared to full agonists.
Case Study Findings
In studies assessing the anxiolytic effects of this compound, it was found to reduce anxiety-like behaviors in animal models without significant sedative effects, highlighting its potential as a therapeutic agent with a favorable safety profile .
Eigenschaften
IUPAC Name |
N-[4-(methylaminomethyl)phenyl]-4-oxo-1,5,6,7-tetrahydroindole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-18-9-11-5-7-12(8-6-11)20-17(22)13-10-19-14-3-2-4-15(21)16(13)14/h5-8,10,18-19H,2-4,9H2,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJIYNUISLDNLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047276 | |
Record name | CP-409092 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194098-25-4 | |
Record name | CP-409092 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194098254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-409092 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-409092 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420WLS764W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.